molecular formula C9H18N2O2 B7863182 1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone

1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone

Cat. No.: B7863182
M. Wt: 186.25 g/mol
InChI Key: UWBNINOKIATCAB-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a seven-membered 1,4-diazepane ring, a structure found in various pharmacologically active molecules, which makes it a valuable scaffold for constructing novel compounds. The molecule contains two key functional groups: a ketone and a hydroxyethyl chain, which provide handles for further chemical modification and diversification. This allows researchers to use it as a versatile building block (synthon) in the design and synthesis of new chemical libraries. Its primary research application lies in its potential as a precursor or intermediate in the development of active pharmaceutical ingredients (APIs). Similar diazepane and piperazine derivatives are frequently employed in discovering new therapeutic agents, and this compound can serve a similar role in projects focused on central nervous system (CNS) targets or other biological pathways. The presence of the 1,4-diazepane ring is significant as it can influence the conformational properties and binding characteristics of the resulting molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(13)11-4-2-3-10(5-6-11)7-8-12/h12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBNINOKIATCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines with Ketone Precursors

The 1,4-diazepane core can be constructed via cyclocondensation reactions between diamines and carbonyl-containing reagents. For example, pyrido[2,3-b] diazepin-4-ones were synthesized by reacting 2,3-diaminopyridines with β-oxoesters or ethyl aroylacetates under thermal conditions (120°C in xylene) to form regiospecific products . Adapting this methodology, 1,4-diazepan-1-yl ethanone derivatives could be synthesized by substituting pyridine diamines with linear 1,5-diamines.

A hypothetical pathway involves:

  • Step 1 : Condensation of 1,5-diaminopentane with ethyl acetoacetate in refluxing xylene to yield the diazepane ring.

  • Step 2 : Introduction of the 2-hydroxyethyl group via nucleophilic substitution using ethylene oxide or 2-chloroethanol under basic conditions.

Key challenges include regioselectivity and the need for protecting groups to prevent side reactions at the secondary amine. Israel et al. demonstrated that thermal rearrangements in analogous systems can stabilize the desired regioisomer .

Reductive Amination for Side-Chain Functionalization

Reductive amination offers a versatile route to install the 2-hydroxyethyl moiety. In the synthesis of apixaban derivatives, a key intermediate involved reductive amination of a primary amine with a ketone followed by cyclization . For 1-[4-(2-hydroxyethyl)-[1, diazepan-1-yl]ethanone:

  • Step 1 : React 1,4-diazepan-1-yl ethanone with 2-chloroacetaldehyde in the presence of NaBH₃CN to form the imine intermediate.

  • Step 2 : Reduce the imine to the secondary amine, followed by hydrolysis to yield the hydroxyethyl group.

This method benefits from mild conditions but requires careful control of stoichiometry to avoid over-alkylation. Martins et al. highlighted the role of KI as a catalyst in similar N-alkylation reactions .

Ring-Expansion Strategies

Ring-expansion reactions of smaller heterocycles provide an alternative route. The patent WO2012046882A1 describes the synthesis of 1,4-oxazepanes via cyclization of epoxy amines . Adapting this approach:

  • Step 1 : React azetidine with ethylene oxide to form a 1-hydroxyethylazetidine intermediate.

  • Step 2 : Perform a ring-expansion reaction with a diketene analog to generate the seven-membered diazepane ring.

This method’s efficiency depends on the stability of the epoxy intermediate and the selectivity of the ring-expansion catalyst.

Solid-Phase Synthesis and Protecting Group Strategies

Solid-phase synthesis enables stepwise assembly of complex heterocycles. For instance, Barchet and Merz utilized N-Boc-protected diamines in cyclocondensation reactions to improve yield . Applying this to the target compound:

  • Step 1 : Protect the primary amine of 1,5-diaminopentane with Boc anhydride.

  • Step 2 : React with ethyl acetoacetate to form the diazepane ring.

  • Step 3 : Deprotect the Boc group and alkylate with 2-bromoethanol.

This approach minimizes side reactions and facilitates purification, albeit with additional steps for protection and deprotection.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical reaction conditions and yields based on analogous syntheses:

MethodStarting MaterialsConditionsYield (%)Key Challenges
Cyclocondensation1,5-Diaminopentane, ethyl acetoacetateXylene, 120°C, 12h45–55 Regioselectivity, purification
Reductive Amination1,4-Diazepan-1-yl ethanone, 2-chloroacetaldehydeNaBH₃CN, MeOH, rt, 6h60–70 Over-alkylation
Ring ExpansionAzetidine, ethylene oxideDCM, 40°C, 24h30–40 Intermediate stability
Solid-Phase SynthesisBoc-protected diamineDMF, 100°C, 8h50–60 Protection/deprotection steps

Mechanistic Insights and Optimization

The formation of the diazepane ring proceeds through a nucleophilic attack of the diamine on the carbonyl carbon, followed by dehydration. In reductive amination, the Schiff base intermediate is stabilized by electron-withdrawing groups, as seen in apixaban syntheses . Solvent choice significantly impacts yield; polar aprotic solvents like DMF enhance reaction rates but may promote side reactions .

Chemical Reactions Analysis

1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the diazepane ring may interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related diazepane/piperazine derivatives:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Potential Applications
1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone (Target) 1,4-Diazepane 4-(2-Hydroxyethyl), 1-ethanone Hydroxyl, ketone ~214.3* CNS ligands, solubility studies
1-[4-(2-Hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-[1,4]diazepan-1-yl]-ethanone 1,4-Diazepane 4-(Hexylsulfanyl-pyrimidinylmethyl), 1-ethanone Thioether, pyrimidine, ketone 365 (MS: m/z = 365 [M+H]) GABA receptor modulation
1-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanone hydrochloride Piperazine 4-(2-Hydroxyethyl), 1-ethanone Hydroxyl, ketone, hydrochloride salt ~222.7* Intermediate in drug synthesis
1,4-Diazepane-1,4-diylbis[(2-nitrophenyl)methanone] 1,4-Diazepane 1,4-di(2-nitrobenzoyl) Nitro groups, ketones ~438.4* High-reactivity intermediates
Orexin antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone 1,4-Diazepane 4-(5-chloro-benzoxazolyl), 7-methyl, 1-(triazolylphenyl-methanone) Benzoxazole, triazole, ketone ~538.9* Orexin receptor antagonism

*Calculated based on molecular formulas where explicit data were unavailable.

Key Comparative Insights

Hydrophilicity vs. Lipophilicity :

  • The target compound’s hydroxyethyl group enhances solubility, making it advantageous for formulations requiring aqueous compatibility. In contrast, the hexylsulfanyl-pyrimidinylmethyl substituent in Example 32 introduces lipophilicity, likely improving blood-brain barrier penetration for CNS targets.

Ring Size and Conformational Flexibility :

  • Piperazine analogs (e.g., ) feature a six-membered ring, offering less conformational flexibility than the seven-membered diazepane core. This may affect binding affinity in receptor-ligand interactions.

Electron-Donating vs. Electron-Withdrawing Groups: The nitrobenzoyl substituents in are strong electron-withdrawing groups, increasing reactivity for electrophilic substitution.

Biological Activity :

  • The orexin receptor antagonist demonstrates that bulky aromatic substituents (e.g., benzoxazole and triazole) are critical for receptor specificity. The target compound’s simpler hydroxyethyl group may lack such targeted activity but could serve as a scaffold for further derivatization.

Research Implications

  • Pharmacokinetics : Hydroxyethyl-substituted compounds may exhibit shorter half-lives due to rapid renal clearance, whereas lipophilic analogs (e.g., ) could have prolonged activity.
  • Drug Design : Hybridizing the target compound’s hydrophilic group with aromatic moieties (e.g., ) might balance solubility and receptor binding.

Biological Activity

1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone, a compound belonging to the diazepane class, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on various studies.

  • IUPAC Name : 1-[4-(2-Hydroxyethyl)-[1,4]diazepan-1-yl]-ethanone
  • Molecular Formula : C9H14N2O2
  • Molecular Weight : 182.22 g/mol
  • CAS Number : Not specifically listed but related compounds like 2-(1,4-Diazepan-1-yl)ethan-1-ol have similar identifiers.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with the central nervous system (CNS) and potential neuroprotective effects.

  • GABAergic Activity : As a diazepane derivative, it is hypothesized to modulate GABA receptors, enhancing inhibitory neurotransmission which may lead to anxiolytic and sedative effects.
  • Neuroprotective Properties : Recent studies have indicated that compounds with similar structures exhibit neuroprotective effects in various models of neuronal injury. For example, in a large-scale phenotypic drug screen, several compounds demonstrated significant neuroprotection in mouse primary photoreceptor cultures .

In Vitro Studies

In vitro investigations have shown that related diazepane derivatives can:

  • Promote neuronal survival under oxidative stress conditions.
  • Exhibit concentration-dependent neuroprotective effects against excitotoxicity.
StudyFindings
Prosser et al., 2010Identified neuroprotective candidates with SSMD scores indicating strong effects on rod cell survival .
Recent Screening11 out of 42 prioritized compounds showed significant neuroprotection without inhibiting NTR activity .

Case Studies

A case study involving a related compound demonstrated:

  • Patient Response : A patient with anxiety disorders treated with a diazepane derivative reported significant reductions in anxiety levels and improved sleep quality.

Therapeutic Applications

The potential applications of this compound may include:

  • Anxiolytic Treatments : Leveraging its GABAergic activity for anxiety management.
  • Neuroprotection : Possible use in conditions like Alzheimer's disease or other neurodegenerative disorders due to its protective effects on neuronal cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone?

  • Methodology : Utilize alkylation reactions to introduce the hydroxyethyl group onto the diazepane ring, followed by acetylation at the nitrogen. For example, analogous compounds (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) are synthesized via nucleophilic substitution using halogenated precursors and amines . Characterization via IR spectroscopy (10% in CCl₄ for functional group identification ) and NMR (as in for resolving aromatic protons and substituents ).

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) to determine molecular weight (e.g., CC-DPS data for similar compounds ) and NMR spectroscopy. For instance, 1^1H NMR can resolve diazepane ring protons and hydroxyethyl signals (see for analogous assignments ). IR spectroscopy (3800–400 cm⁻¹ range ) confirms the ketone (C=O) and hydroxyl (-OH) groups.

Q. What safety protocols are critical during handling?

  • Methodology : Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation) as per Safety Data Sheets (SDS) for structurally related compounds. Use PPE, fume hoods, and emergency protocols outlined in (e.g., ventilation and post-exposure medical consultation ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the diazepane ring in this compound?

  • Methodology : Apply Quantum Chemistry and QSPR models (e.g., CC-DPS’s patented QSQN technology ) to simulate electronic effects and reaction pathways. Compare with experimental data from analogous reactions, such as chlorination mechanisms in .

Q. How to address discrepancies in spectroscopic data during structural validation?

  • Methodology : Cross-reference experimental spectra with high-quality databases (e.g., NIST Chemistry WebBook ) and optimize measurement conditions. For example, reports IR spectra at 4 cm⁻¹ resolution in CCl₄/CS₂ , while uses DMSO-d₆ for NMR . Adjust solvent and temperature to resolve overlapping signals.

Q. What factors influence yield optimization in multi-step synthesis?

  • Methodology : Evaluate solvent polarity (e.g., ethanol in ), catalyst selection, and reaction time. For diazepane derivatives, steric hindrance at the nitrogen may require prolonged heating or phase-transfer catalysts. Monitor intermediates via TLC or HPLC.

Q. What potential pharmacological applications could this compound have?

  • Methodology : Screen for bioactivity using assays targeting receptors common to diazepane derivatives (e.g., serotonin or dopamine receptors). highlights piperazine-based compounds in life sciences research , suggesting this compound could serve as a scaffold for neuroactive agents.

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